molecular formula C21H14N2O4 B2994402 N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide CAS No. 683235-36-1

N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide

Cat. No. B2994402
M. Wt: 358.353
InChI Key: JYWCKUMLSLDOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Based on the information available, the synthesis of similar compounds involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds are confirmed by 1H NMR, 13C NMR, and MS .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis and Evaluation for Antibacterial and Antifungal Activities : Compounds structurally related to N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide have been synthesized and evaluated for their antibacterial and antifungal activities. Preliminary results suggest that some synthesized derivatives exhibit promising antibacterial properties, highlighting their potential as antimicrobials (Patel & Dhameliya, 2010).

Antituberculosis Agents

  • Development of Anti-tuberculosis Agents : Novel phthalimide derivatives of p-aminosalicylic acid, analogous to N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide, have shown promise as potential anti-tuberculosis agents. These compounds were synthesized through green chemistry approaches and are expected to contribute to tuberculosis treatment strategies (Reddy, Kumar, & Devi, 2014).

Polymer Synthesis

  • Synthesis of Novel Aromatic Polyimides : Research into the synthesis and characterization of novel aromatic polyimides includes derivatives related to N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide. These studies focus on developing materials with potential applications in the polymer industry due to their solubility and thermal stability (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Anticonvulsant Activity

  • Evaluation of Anticonvulsant Effects : Several 4-aminobenzamides have been prepared and assessed for their anticonvulsant properties. This research contributes to the development of new therapeutic agents for the treatment of seizure disorders, demonstrating the broad scope of applications for compounds structurally similar to N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

Anticancer Agents

  • Design and Synthesis of Anticancer Compounds : Novel 4-thiazolidinone derivatives have been designed, synthesized, and evaluated as anticonvulsant agents and for their potential as benzodiazepine receptor agonists. Some synthesized compounds have shown significant anticonvulsant activity, indicating their possible use in developing new anticancer agents (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-19(22-14-8-11-17-18(12-14)21(26)23-20(17)25)13-6-9-16(10-7-13)27-15-4-2-1-3-5-15/h1-12H,(H,22,24)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWCKUMLSLDOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide

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